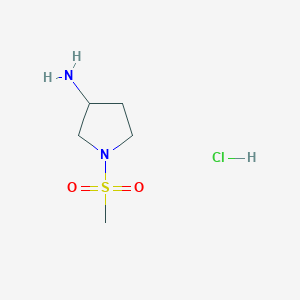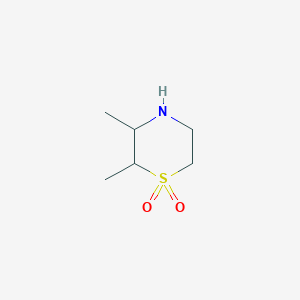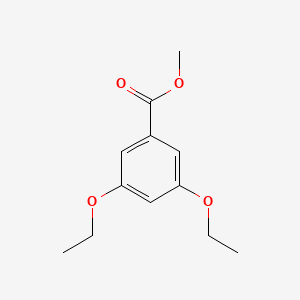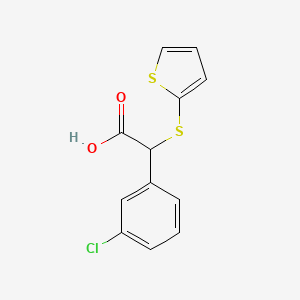![molecular formula C15H21N3O B1452595 (4-[4-(Cyclopropylcarbonyl)-1,4-Diazepan-1-YL]phenyl)amin CAS No. 1018592-25-0](/img/structure/B1452595.png)
(4-[4-(Cyclopropylcarbonyl)-1,4-Diazepan-1-YL]phenyl)amin
Übersicht
Beschreibung
(4-[4-(Cyclopropylcarbonyl)-1,4-diazepan-1-YL]phenyl)amine is a useful research compound. Its molecular formula is C15H21N3O and its molecular weight is 259.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality (4-[4-(Cyclopropylcarbonyl)-1,4-diazepan-1-YL]phenyl)amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-[4-(Cyclopropylcarbonyl)-1,4-diazepan-1-YL]phenyl)amine including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Klinische Forschung: Massenspektrometrie
Thermo Fisher Scientific: hat das Stellar MS-Massenspektrometer eingeführt, das die translationale Forschung voranbringen soll . Dieses Instrument kann Proteine und Metaboliten von klinischem Interesse verifizieren, darunter auch Verbindungen wie “(4-[4-(Cyclopropylcarbonyl)-1,4-Diazepan-1-YL]phenyl)amin”. Die hohe Empfindlichkeit und der schnelle Durchsatz des Stellar MS machen es für die Verifizierung einer breiten Palette von Biomarkern geeignet, was die Entwicklung personalisierter Therapien möglicherweise beschleunigt.
Magnetohydrodynamik: Simulationsmaschinen
Die ALMA-Simulationsmaschine, die von General Atomics entwickelt wurde, wird für Anwendungen in der Magnetohydrodynamik (MHD) und der Computational Fluid Dynamics (CFD) verwendet . Obwohl die spezifische Verbindung in Frage nicht direkt erwähnt wird, könnten die Technologie und die rechnerischen Modelle, die in diesen Bereichen eingesetzt werden, zur Untersuchung der Fluiddynamik und der magnetischen Eigenschaften verschiedener Verbindungen eingesetzt werden, darunter “this compound”.
Elektrochrome Geräte: Copolymere
Die Forschung an elektrochromen Copolymeren auf Basis von Phenylamin-Derivaten, wie z. B. Tris(4-Carbazoyl-9-ylphenyl)amin, hat potenzielle Anwendungen in elektrochromen Geräten (ECDs) gezeigt . Diese Materialien können ihre Farbe unter einem elektrischen Feld verändern, eine Eigenschaft, die mit “this compound” untersucht werden könnte, um neue ECDs zu entwickeln.
Biologisches Potenzial: Indol-Derivate
Indol-Derivate, die eine strukturelle Ähnlichkeit mit der in Frage stehenden Verbindung aufweisen, haben sich als eine breite Palette biologischer Aktivitäten erwiesen . Zu diesen Aktivitäten gehören antivirale, entzündungshemmende und krebshemmende Eigenschaften. Die Verbindung “this compound” könnte auf ähnliche biologische Potentiale untersucht werden.
Optoelektronische Eigenschaften: Organische Materialien
Organische Materialien wie Tris[4-(Diethylamino)phenyl]amin wurden auf ihre optoelektronischen Eigenschaften untersucht . Diese Eigenschaften sind entscheidend für Anwendungen in organischen Leuchtdioden (OLEDs) und anderen optoelektronischen Geräten. Die in Frage stehende Verbindung könnte auf ihre Eignung für solche Anwendungen untersucht werden.
Computational Fluid Dynamics: Theoretische und praktische Anwendungen
Computational Fluid Dynamics (CFD): ist ein Feld, das eine Vielzahl von Anwendungen umfasst, vom Flugzeugbau bis zum Verständnis turbulenter Strömungen . Die Verbindung könnte in Simulationen verwendet werden, um ihr Verhalten in verschiedenen fluiddynamischen Szenarien zu untersuchen, was für die Konstruktion effizienterer Systeme im Ingenieurwesen und in der Umweltforschung von Vorteil sein könnte.
Eigenschaften
IUPAC Name |
[4-(4-aminophenyl)-1,4-diazepan-1-yl]-cyclopropylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O/c16-13-4-6-14(7-5-13)17-8-1-9-18(11-10-17)15(19)12-2-3-12/h4-7,12H,1-3,8-11,16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDQNZGXBJVJZRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C(=O)C2CC2)C3=CC=C(C=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-chloro-N-[1-(2-oxo-2,3-dihydro-1H-indol-5-yl)ethyl]acetamide](/img/structure/B1452512.png)

![2-[1-(propan-2-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B1452514.png)








![2-Chloro-1-[2-(3,4-dimethoxyphenyl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B1452533.png)
![2-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine hydrochloride](/img/structure/B1452534.png)

